molecular formula C6H10N4 B1489722 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1702034-96-5

5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1489722
CAS No.: 1702034-96-5
M. Wt: 138.17 g/mol
InChI Key: ASTQPMVMXNNDLE-UHFFFAOYSA-N
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Description

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1702034-96-5) is a high-purity chemical intermediate belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This saturated heterocyclic system is characterized by its molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its ability to engage in various non-bond interactions with biological targets, which facilitates the construction of diverse novel bioactive molecules . This specific compound serves as a key synthetic precursor for the development of potential therapeutic agents. Its primary research value lies in its role as a building block for more complex molecules targeting viral and bacterial pathogens. Analogous 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been extensively investigated for their antiviral properties, particularly as inhibitors of the Influenza virus RNA-dependent RNA polymerase (RdRP) by disrupting the protein-protein interaction between its PA and PB1 subunits . Furthermore, related triazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects, making this chemical class a fertile ground for drug discovery efforts . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-5-2-3-10-6(9-5)7-4-8-10/h4-5H,2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTQPMVMXNNDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC=N2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminoguanidine Derivatives with β-Ketoesters

A common and effective strategy to synthesize the 5-methyl-triazolo[1,5-a]pyrimidine core involves the cyclocondensation of aminoguanidine derivatives with β-ketoesters such as ethyl acetoacetate.

  • Stepwise Procedure:
    • Aminoguanidine carbonate is reacted with γ-butyrolactone in the presence of pyridine to form a substituted 1,2,4-triazole intermediate.
    • This intermediate is then condensed with ethyl acetoacetate in acetic acid under reflux conditions, producing a mixture of acetylated and non-acetylated triazolo-pyrimidine derivatives.
    • Treatment with methanolic ammonia yields the desired 5-methyl-triazolo[1,5-a]pyrimidine intermediate in high yield (up to 88%).
    • Subsequent chlorination with phosphorus oxychloride converts the compound into a reactive 2-chloro derivative, facilitating further functionalization.

This method is well-documented for its efficiency and yields, providing a versatile intermediate for further substitution at the 2-position or other sites on the heterocyclic ring.

Cyclocondensation with 1,3-Dicarbonyl Compounds

Another synthetic approach involves the cyclocondensation of 5-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl compounds, such as 1-phenylbutane-1,3-dione.

  • This reaction is typically performed in acetic acid under reflux conditions, resulting in the formation of ethyl esters of 5-methyl-triazolo[1,5-a]pyrimidine carboxylates.
  • Subsequent basic hydrolysis converts these esters into the corresponding carboxylic acids, which can be further transformed into acid chlorides for coupling reactions.

Etherification and Aminomethylation for Side-Chain Introduction

For the synthesis of more complex derivatives, such as those bearing side chains with biological relevance (e.g., furylmethyl or aminomethyl groups), multistep procedures are employed:

  • Etherification of anilino-substituted triazolo-pyrimidines with (furan-2-yl)methanethiol in the presence of sodium hydride introduces furylmethyl side chains.
  • Subsequent aminomethylation with secondary amines and formaldehyde leads to the formation of aminomethylated derivatives.
  • These steps are typically followed by chromatographic purification to isolate the target compounds in yields ranging from 45% to 80%.

Summary Table of Key Synthetic Steps and Yields

Step Reaction Type Starting Material(s) Conditions Yield (%) Notes
1 Cyclocondensation Aminoguanidine carbonate + γ-butyrolactone Pyridine, reflux 40 Forms substituted 1,2,4-triazole intermediate
2 Condensation Triazole intermediate + ethyl acetoacetate Acetic acid, reflux 88 Produces 5-methyl-triazolo[1,5-a]pyrimidine
3 Chlorination Carboxylic acid derivatives POCl3 or SOCl2 90-95 Generates acid chlorides for coupling
4 Coupling Acid chloride + amines/nucleophiles CH2Cl2, DIPEA, room temp 70-90 Forms amide or other substituted derivatives
5 Etherification Anilino-triazolo-pyrimidine + (furan-2-yl)methanethiol NaH, THF or DMF 60-80 Introduces furylmethyl side chains
6 Aminomethylation Etherified intermediates + secondary amines + formaldehyde Methanol, room temp 45-80 Adds aminomethyl groups to side chains

Research Findings on Preparation Efficiency and Optimization

  • The cyclocondensation reactions are generally high yielding and reproducible, with reflux in acetic acid being the preferred solvent system.
  • Chlorination steps using phosphorus oxychloride provide high conversion rates to acid chlorides, which are stable intermediates for subsequent coupling.
  • Coupling reactions benefit from the use of sterically hindered bases like DIPEA to neutralize released HCl and promote clean product formation.
  • Side-chain modifications via etherification and aminomethylation expand the chemical diversity of the scaffold, though yields can vary depending on the nucleophiles used.
  • Purification by column chromatography is essential to isolate pure derivatives, especially after multi-step functionalization.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antitumor properties. For instance:

  • Case Study : A study demonstrated that certain derivatives could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with tumor growth and survival .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens:

  • Case Study : In vitro studies revealed that 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The effectiveness is attributed to their ability to interfere with bacterial DNA synthesis .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of this compound:

  • Case Study : Research indicated that specific derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Plant Growth Regulators

The compound's unique structure allows it to function as a plant growth regulator:

  • Application : Studies have shown that certain formulations can enhance seed germination and promote root development in various crops. This application is particularly valuable in improving agricultural yields under suboptimal conditions .

Synthesis of Functional Materials

5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is also explored for its potential in synthesizing advanced materials:

  • Application : Its derivatives are being investigated for use in creating novel polymers and composites with enhanced thermal and mechanical properties. These materials could have applications in electronics and aerospace industries .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntitumor agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against Gram-positive/negative bacteria
Anti-inflammatory drugsInhibits pro-inflammatory cytokines
AgriculturePlant growth regulatorsEnhances seed germination and root development
Material ScienceFunctional materials synthesisImproves thermal/mechanical properties

Mechanism of Action

The mechanism by which 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Melting Point (°C) logP Solubility (mg/mL) Reference
5-Methyl-4H,5H,6H,7H-triazolo-pyrimidine 273–276 1.8 0.3 (DMSO)
Ethyl 6-carboxylate analog 158–160 2.1 1.2 (Ethanol)
7-Phenyl-5-one derivative >300 2.5 0.1 (Water)
Table 2: Anticancer Activity in Xenograft Models
Compound Tumor Model Dose (mg/kg) TGI (%) Route Reference
5-Methyl derivative MCF-7 10 82 Oral
5-Trifluoroethylamino HCT-116 5 90 IV
7-Phenoxy analog MGC-803 20 68 Oral

Biological Activity

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and case studies that highlight its potential applications in medicinal chemistry.

  • Molecular Formula : C₆H₁₀N₄
  • Molecular Weight : 138.17 g/mol
  • CAS Number : 1702034-96-5

The biological activity of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor for several enzymes and receptors involved in cancer progression and other diseases.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a study involving the compound showed significant inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of 5-Methyl-4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine

Cell LineIC50 (µM)Mechanism
MCF-73–10Apoptosis induction and G1/S phase arrest
A5495–15Inhibition of cell migration

The compound was found to induce apoptosis in MCF-7 cells by disrupting the G1/S phase transition and promoting DNA fragmentation .

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Studies have shown that derivatives of triazolo[1,5-a]pyrimidine can inhibit viral replication by targeting specific viral polymerases.

Case Study: Influenza Virus
A study on triazolo[1,5-a]pyrimidine derivatives indicated their ability to disrupt the interaction between the PA-PB1 subunits of the influenza A virus polymerase. This disruption was linked to significant antiviral activity .

Pharmacological Studies

Pharmacological evaluations have revealed that 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibits a range of bioactivities beyond anticancer and antiviral effects. These include:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anti-inflammatory Effects : Potentially reduces inflammation markers in vitro.

Q & A

Q. Key Considerations :

  • Catalyst Selection : TMDP is preferred over piperidine due to regulatory restrictions on the latter .
  • Solvent Systems : Ethanol/water mixtures minimize toxicity and simplify purification .

How can structural integrity and regioselectivity be confirmed in triazolopyrimidine derivatives?

Basic Question
Structural validation requires a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.3–2.5 ppm (methyl group), δ 6.5–8.5 ppm (aromatic protons), and δ 150–160 ppm (C=N/C=O) confirm core structure .
    • IR : Stretching bands at 1650–1680 cm⁻¹ (C=N) and 1700–1750 cm⁻¹ (ester C=O) .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems, e.g., confirming the 1,2,4-triazole-pyrimidine fusion in 7-aryl derivatives .

Advanced Tip : Computational methods (DFT or molecular docking) can predict regioselectivity in substituent placement, particularly for bioactive analogs .

What strategies address contradictions in yield and purity across synthetic methods?

Advanced Question
Discrepancies arise from:

  • Catalyst Efficiency : TMDP in ethanol/water achieves higher yields (85%) vs. molten-state reactions (70%) due to better solubility .
  • Byproduct Formation : DMF-mediated synthesis may produce thiophene-fused byproducts (e.g., thieno[3,2-d]triazolopyrimidines) if reaction times exceed 12 hours .

Q. Mitigation :

  • TLC Monitoring : Use silica gel plates (SIL G/UV 254) to track reaction progress .
  • Recrystallization : Ethanol or methanol recrystallization removes polar impurities .

How are triazolopyrimidines evaluated for biological activity, and what mechanisms are proposed?

Advanced Question
Screening Protocols :

  • Antiviral : Anti-HSV-1 activity is assessed via plaque reduction assays (IC₅₀ values 10–50 μM) .
  • Enzyme Inhibition : Triazolopyrimidines with trifluoromethyl or morpholinyl groups inhibit kinases (e.g., EGFR) via π-π stacking and hydrogen bonding .

Q. Mechanistic Insights :

  • DNA Intercalation : Planar fused-ring systems intercalate into DNA, disrupting replication (evidenced by fluorescence quenching) .
  • Receptor Binding : Substituents like ethynyl or chlorophenyl enhance binding to hydrophobic enzyme pockets .

What advanced techniques characterize crystallographic and supramolecular interactions?

Advanced Question

  • Single-Crystal X-ray Diffraction : Resolves hydrogen-bonding networks (e.g., N–H···O interactions in 5-methyl derivatives) and π-stacking in aryl-substituted analogs .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···Cl in chlorophenyl derivatives) influencing solubility and stability .

Case Study : The crystal structure of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one reveals a monoclinic lattice with Z = 2 and intermolecular O–H···N hydrogen bonds .

How can substituent effects be systematically studied to optimize pharmacological properties?

Advanced Question

  • SAR Studies :
    • Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at C7 enhance antiviral activity but reduce solubility .
    • Alkyl/Aryl Substituents : Methyl groups at C5 improve metabolic stability, while bulky aryl groups (e.g., 2,3-dimethoxyphenyl) increase kinase affinity .

Q. Design Tools :

  • QSAR Models : Correlate logP values with bioavailability (optimal range: 1.5–3.5) .
  • Docking Simulations : Predict binding poses in enzyme active sites (e.g., HIV-1 reverse transcriptase) .

What analytical challenges arise in quantifying triazolopyrimidine derivatives, and how are they resolved?

Advanced Question

  • HPLC Challenges : Low UV absorbance of non-aromatic derivatives requires derivatization (e.g., dansyl chloride labeling) .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isomers (e.g., [M+H]⁺ at m/z 253.085 for C₉H₉N₅O) .

Standardization : Use internal standards (e.g., deuterated analogs) for accurate quantification in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

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